MTPG

mGluR pharmacology presynaptic inhibition ACPD-sensitive receptors

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid, also referred to as (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine or (S)-MTPG, is a chiral phenylglycine derivative that functions as a selective antagonist at specific metabotropic glutamate receptor (mGluR) subtypes. It belongs to a class of tetrazole-containing α-methyl amino acids developed as pharmacological probes to dissect mGluR-mediated signaling.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B10768629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTPG
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N
InChIInChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1
InChIKeyOZBFBAYESADVDX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic Acid: A Chiral mGluR Antagonist for Neurological Research Procurement


(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid, also referred to as (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine or (S)-MTPG, is a chiral phenylglycine derivative that functions as a selective antagonist at specific metabotropic glutamate receptor (mGluR) subtypes [1]. It belongs to a class of tetrazole-containing α-methyl amino acids developed as pharmacological probes to dissect mGluR-mediated signaling [2]. The compound exhibits stereospecific interaction with group II mGluRs (mGluR2/3), with documented antagonism at (1S,3S)-ACPD-sensitive presynaptic mGluRs [3].

Chiral Integrity and Subtype Selectivity: Why (2S)-2-Amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic Acid Cannot Be Substituted


Substituting the (S)-enantiomer with racemic (RS)-MTPG or alternative phenylglycine derivatives such as MCPG, MPPG, or MSPG introduces confounding variables that compromise experimental reproducibility [1]. The (S)-enantiomer exhibits distinct pharmacological properties from its (R)-counterpart and the racemate, including differential potency at (1S,3S)-ACPD-sensitive vs. L-AP4-sensitive mGluR subtypes [2]. Moreover, the tetrazole moiety confers a unique binding interaction profile compared to carboxylate- or phosphonate-containing analogs, resulting in a distinct rank order of antagonist potency [3]. Procurement of the exact stereoisomer is therefore essential for studies requiring precise dissection of mGluR2/3-mediated pathways without off-target interference from other group II or group III mGluRs [4].

Quantitative Differentiation of (2S)-2-Amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic Acid Against In-Class Comparators


Superior Antagonist Potency at (1S,3S)-ACPD-Sensitive Presynaptic mGluRs vs. MCPG

In neonatal rat spinal cord preparations, (RS)-MTPG demonstrates significantly greater antagonist potency than the prototypical phenylglycine derivative MCPG at (1S,3S)-ACPD-sensitive presynaptic mGluRs [1]. While the (S)-enantiomer specifically contributes to this enhanced potency, the racemic MTPG exhibits a KD of 77 µM, which is substantially lower than the KD of MCPG, establishing MTPG as the most potent antagonist yet tested for this receptor population in this preparation [1]. This represents a critical differentiation for experiments targeting (1S,3S)-ACPD-sensitive mGluRs where MCPG would be an insufficiently potent tool compound.

mGluR pharmacology presynaptic inhibition ACPD-sensitive receptors

Divergent Subtype Selectivity: Differential Antagonist Potency at L-AP4-Sensitive vs. (1S,3S)-ACPD-Sensitive mGluRs

MTPG exhibits a distinctive rank order of antagonist potency that distinguishes it from other phenylglycine derivatives [1]. For (1S,3S)-ACPD-sensitive presynaptic mGluRs, the potency order is MTPG > MPPG > MSPG > MCPG, whereas for L-AP4-sensitive presynaptic mGluRs, the order reverses to MPPG > MSPG > MTPG > MCPG [1]. This divergent selectivity profile indicates that the tetrazole moiety in MTPG confers preferential interaction with (1S,3S)-ACPD-sensitive receptor subtypes over L-AP4-sensitive subtypes, a property not shared by the phosphonate-containing MPPG or sulfonate-containing MSPG [2].

mGluR subtype selectivity presynaptic pharmacology L-AP4-sensitive receptors

In Vivo Functional Validation: Blockade of Brain Ischemic Tolerance via mGluR2/3 Antagonism

MTPG has been functionally validated in rat models of cerebral ischemic preconditioning (CIP), where it blocks the induction of brain ischemic tolerance (BIT) . This in vivo efficacy distinguishes MTPG from structurally related analogs that lack documented central nervous system activity in ischemic models. The blockade of BIT by MTPG confirms mGluR2/3 involvement in endogenous neuroprotective mechanisms and positions MTPG as a preferred tool compound for in vivo studies of ischemic tolerance compared to MCPG, for which comparable in vivo data in CIP models are not established [1].

cerebral ischemia ischemic preconditioning neuroprotection

Stereochemical Purity: Chiral Resolution Required for Target-Specific Pharmacology

The (S)-enantiomer of MTPG is the pharmacologically active stereoisomer responsible for mGluR antagonism [1]. While the racemic mixture (RS)-MTPG is commercially available as CAS 169209-66-9, the (S)-enantiomer exhibits distinct binding interactions with the receptor orthosteric site that the (R)-enantiomer does not [2]. The stereoselective synthesis of (S)-MTPG from (R)-4-hydroxyphenylglycine has been established, enabling access to enantiomerically pure material for precise pharmacological studies [1].

stereoselective synthesis enantiomeric purity chiral pharmacology

Optimal Research and Procurement Applications for (2S)-2-Amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic Acid


Pharmacological Dissection of (1S,3S)-ACPD-Sensitive Presynaptic mGluRs

Researchers investigating presynaptic mGluR modulation of neurotransmitter release should utilize (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid as the preferred antagonist for (1S,3S)-ACPD-sensitive receptor populations. Its rank-order potency (MTPG > MPPG > MSPG > MCPG) and KD of 77 µM at this receptor population [1] provide a clear pharmacological fingerprint that distinguishes these receptors from L-AP4-sensitive subtypes, enabling precise functional characterization in spinal cord and other CNS preparations.

In Vivo Cerebral Ischemia and Neuroprotection Studies

For in vivo investigations of cerebral ischemic preconditioning and brain ischemic tolerance, MTPG is a validated pharmacological tool for probing mGluR2/3-mediated endogenous neuroprotective mechanisms . Its demonstrated ability to block BIT induction in rat CIP models makes it uniquely suitable for studies exploring the therapeutic potential of mGluR modulation in stroke and related neurological conditions, a context where alternative phenylglycine derivatives lack equivalent in vivo validation.

Enantiomer-Specific mGluR Pharmacology Studies

Studies requiring precise stereochemical control of mGluR antagonism should procure the pure (S)-enantiomer rather than the racemic mixture. The (S)-stereoisomer is the active pharmacophore responsible for mGluR antagonism [2], and its use eliminates the confounding influence of the inactive or less active (R)-enantiomer. This is particularly critical for structure-activity relationship studies, computational docking analyses, and experiments where off-target effects of the (R)-enantiomer could complicate data interpretation.

Differentiation of Group II vs. Group III mGluR Contributions in Synaptic Physiology

The distinct selectivity profile of MTPG—preferentially antagonizing (1S,3S)-ACPD-sensitive (group II) over L-AP4-sensitive (group III) mGluRs [1]—makes it an essential tool for dissecting the relative contributions of these receptor groups in complex synaptic circuits. When used in combination with MPPG (which shows the opposite selectivity), researchers can pharmacologically isolate group II-mediated components of synaptic transmission in electrophysiological recordings from spinal cord, hippocampal, and cortical preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.